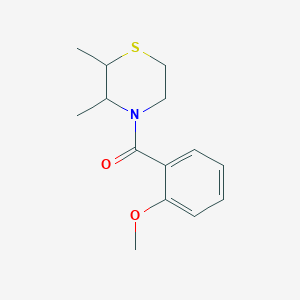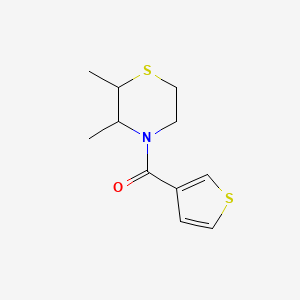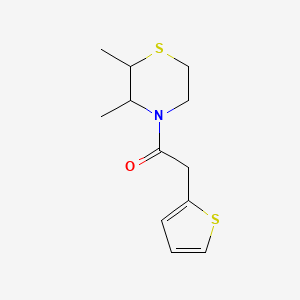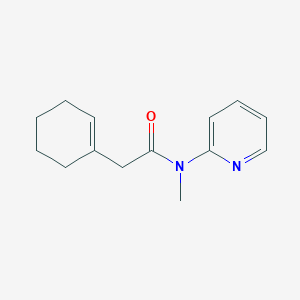![molecular formula C14H13N3O B7594105 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole, also known as MPO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains both an oxazole and a pyrazole ring, making it a versatile compound with unique properties. In
Mechanism of Action
The exact mechanism of action of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole is not fully understood, but it is believed to be related to its ability to interact with metal ions. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to bind to copper ions, which may play a role in its antimicrobial and antifungal properties. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has also been shown to induce apoptosis in cancer cells, which may be related to its ability to interact with zinc ions.
Biochemical and Physiological Effects
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of bacteria and fungi, as well as induce apoptosis in cancer cells. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has also been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole in lab experiments is its versatility. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole can be used in a variety of applications, including as a fluorescent probe, antimicrobial agent, and anticancer agent. However, one limitation of using 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole is its potential toxicity. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to be toxic to some cell lines, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole. One area of interest is the development of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole-based antimicrobial agents for the treatment of infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole and its potential applications in cancer therapy.
Synthesis Methods
The synthesis of 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole involves the reaction of 5-methyl-1,2-oxazole-3-carboxaldehyde with 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to yield 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole as a white solid. The purity of the final product can be improved through recrystallization or column chromatography.
Scientific Research Applications
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
5-methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-9-13(16-18-11)10-17-8-7-14(15-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUJHEFVQRHCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)



![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)



![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)


![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)